REACTION_SMILES
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[Br-:24].[Br-:25].[Br-:26].[Br:1][CH2:2][C:3](=[O:4])[c:5]1[cH:6][cH:7][c:8]2[c:9]([cH:23]1)[CH2:10][O:11][c:12]1[cH:13][c:14]3[c:15]([cH:16][c:17]1-2)[CH2:18][CH2:19][CH2:20][C:21]3=[O:22].[CH3:48][OH:49].[Cl:45][CH2:46][Cl:47].[nH+:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[nH+:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1.[nH+:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1>>[Br:1][CH2:2][C:3](=[O:4])[c:5]1[cH:6][cH:7][c:8]2[c:9]([cH:23]1)[CH2:10][O:11][c:12]1[cH:13][c:14]3[c:15]([cH:16][c:17]1-2)[CH2:18][CH2:19][CH:20]([Br:24])[C:21]3=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CBr)c1ccc2c(c1)COc1cc3c(cc1-2)CCCC3=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cc[nH+]cc1
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Name
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Type
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product
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Smiles
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O=C(CBr)c1ccc2c(c1)COc1cc3c(cc1-2)CCC(Br)C3=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |